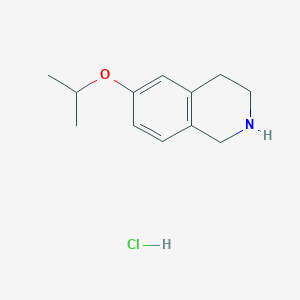

6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Description

6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline derivative characterized by a propan-2-yloxy (isopropyl ether) substituent at position 6 of the isoquinoline scaffold. As a hydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form. The compound’s structure combines a partially saturated bicyclic ring system with an ether-linked alkyl group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

6-propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-9(2)14-12-4-3-11-8-13-6-5-10(11)7-12;/h3-4,7,9,13H,5-6,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARJSLFTRKKGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(CNCC2)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the functionalization of tetrahydroisoquinoline at the C-1 position. This can be achieved through multicomponent reactions, where various reagents are combined to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of various biologically active compounds, including alkaloids with potential therapeutic properties. Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of neurological disorders. Industry: It is utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Biological Activity

6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline; hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : 6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline; hydrochloride

- Molecular Formula : CHClNO

- Molecular Weight : 232.71 g/mol

Biological Activity Overview

Tetrahydroisoquinolines are recognized for their various pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific biological activities of 6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline; hydrochloride have been investigated in several studies.

Anticancer Activity

Recent research indicates that THIQ derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain THIQ compounds inhibit KRas signaling pathways in colon cancer cell lines. The compound GM-3-18 showed IC values ranging from 0.9 μM to 10.7 μM against various colon cancer cell lines . This suggests that 6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline; hydrochloride may share similar mechanisms of action.

| Compound | Cell Line | IC (μM) |

|---|---|---|

| GM-3-18 | Colo320 | 0.9 |

| GM-3-18 | DLD-1 | 10.7 |

| GM-3-121 | HCT116 | 1.72 |

Neuroprotective Effects

Tetrahydroisoquinolines have been studied for their neuroprotective effects against neurodegenerative diseases. The structural characteristics of these compounds allow them to interact with neurotransmitter systems and potentially mitigate neurotoxicity . Research suggests that derivatives can modulate dopamine receptor activity and may be useful in treating conditions like Parkinson's disease.

The mechanisms underlying the biological activities of THIQs include:

- Receptor Modulation : Many THIQ derivatives act as agonists or antagonists at various receptor sites, including opioid and dopamine receptors.

- Inhibition of Signaling Pathways : Compounds like GM-3-18 inhibit critical signaling pathways such as KRas and VEGF pathways involved in cancer progression .

- Antioxidant Activity : Some studies indicate that THIQs possess antioxidant properties that protect cells from oxidative stress.

Case Studies

Several case studies illustrate the compound's potential:

- Case Study 1 : A study focused on the synthesis of a series of THIQ derivatives demonstrated their effectiveness in inhibiting angiogenesis in vitro. Compounds were tested for their ability to reduce the formation of new blood vessels in a controlled environment .

- Case Study 2 : Another investigation highlighted the neuroprotective effects of THIQs in animal models of Parkinson's disease. These compounds were shown to improve motor function and reduce neuronal loss .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, and what critical parameters influence yield?

- Methodological Answer : Synthesis of tetrahydroisoquinoline derivatives typically involves Pictet-Spengler or Bischler-Napieralski cyclization. For example, the synthesis of 6-methoxy analogs requires optimized reaction conditions (e.g., HCl as a catalyst, ethanol as solvent, and controlled temperature at 80°C) to achieve >90% yield . Key parameters include stoichiometric ratios of amines to aldehydes, pH control during hydrochloride salt formation, and purification via recrystallization using ethanol/ether mixtures .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the isoquinoline backbone and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., ether linkages). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives . For hydrochloride salts, elemental analysis (Cl% quantification) ensures stoichiometric integrity .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>98%). Accelerated stability studies (40°C/75% RH for 6 months) combined with mass balance analysis can predict degradation pathways. For hydrochloride salts, monitor hygroscopicity using Karl Fischer titration and store desiccated at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. What experimental strategies are used to investigate receptor binding or enzyme inhibition mechanisms involving this compound?

- Methodological Answer : Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for adrenergic or opioid receptors. For enzyme targets (e.g., monoamine oxidases), spectrophotometric assays measure inhibition kinetics (IC₅₀). Molecular docking simulations (using software like AutoDock Vina) predict binding conformations, validated by site-directed mutagenesis of receptor active sites .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding). Control for batch-to-batch variability in compound purity via HPLC-MS. Replicate experiments in multiple cell lines (e.g., SH-SY5Y for neuroactivity) or animal models to exclude context-dependent effects .

Q. What methodologies are employed to study the compound’s metabolic stability and pharmacokinetics in vivo?

- Methodological Answer : Conduct hepatic microsome assays (human/rat) with LC-MS/MS to identify Phase I/II metabolites. For pharmacokinetics, administer the compound intravenously/orally in rodents and collect plasma samples at timed intervals. Non-compartmental analysis calculates AUC, t₁/₂, and bioavailability. Tissue distribution studies use quantitative whole-body autoradiography .

Q. How can enantiomeric impurities be detected and separated in chiral derivatives of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. Asymmetric synthesis routes (e.g., using chiral auxiliaries or enzymes) minimize racemization during hydrochloride salt formation .

Q. What advanced techniques are used to elucidate the compound’s mechanism in cellular models of disease (e.g., cancer or neurodegeneration)?

- Methodological Answer : CRISPR-Cas9 knockout models identify target genes (e.g., Bcl-2 in apoptosis). Live-cell imaging with fluorescent probes (e.g., Fluo-4 for Ca²⁺ flux) tracks real-time signaling. Transcriptomic profiling (RNA-seq) after treatment reveals pathway enrichment (e.g., MAPK or PI3K-Akt), validated by Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.